4,7-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
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Overview
Description
4,7-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused pyrido-pyrimidine ring system
Preparation Methods
The synthesis of 4,7-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate pyrido[1,2-a]pyrimidine. This intermediate is then subjected to further functionalization to introduce the carboxylic acid group at the 4-position and methyl groups at the 4 and 7 positions .
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
4,7-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the pyrido-pyrimidine ring system. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4,7-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure and properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction often involves binding to the active site of the target molecule, leading to inhibition or activation of its function. The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4,7-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid include other pyrido-pyrimidine derivatives and heterocyclic compounds with similar ring systems. Examples include:
4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid: A closely related compound with similar structural features and reactivity.
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the core pyrido-pyrimidine structure and exhibit similar chemical properties and applications.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a fused imidazole-pyrimidine ring system and are used in similar research areas.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
4,7-dimethyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-4-8-12-9(14)5-11(2,10(15)16)13(8)6-7/h3-4,6H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCXYRSVOWVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=O)CC2(C)C(=O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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